An In-Depth Technical Guide to 26-Nor-8-oxo-alpha-onocerin: Physicochemical Properties and Biological Insights
An In-Depth Technical Guide to 26-Nor-8-oxo-alpha-onocerin: Physicochemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the triterpenoid (B12794562) 26-Nor-8-oxo-alpha-onocerin. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on the compound's structure, physical characteristics, and solubility, alongside its known biological activities. While detailed experimental protocols for its synthesis and specific biological assays are limited in publicly accessible literature, this guide presents the foundational knowledge necessary for further investigation.
Core Physicochemical Properties
26-Nor-8-oxo-alpha-onocerin is a modified triterpenoid identified and isolated from plants of the Lycopodium genus, specifically Lycopodium obscurum[1]. Its core structure is based on the onocerane skeleton, characterized by a missing methyl group (at position 26) and an oxidized functional group (at position 8) relative to alpha-onocerin.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 26-Nor-8-oxo-alpha-onocerin. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₃ | [2] |
| Molecular Weight | 444.69 g/mol | [2] |
| CAS Number | 125124-68-7 | [2] |
| Boiling Point (Predicted) | 543.7 ± 50.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 296.7 ± 26.6 °C | [2] |
| Appearance | Typically exists as a solid at room temperature | [2] |
Solubility Profile
26-Nor-8-oxo-alpha-onocerin exhibits low aqueous solubility, a common characteristic of triterpenoids. It is soluble in a range of organic solvents.
Soluble in:
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Chloroform
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Dichloromethane
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Ethyl Acetate
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Dimethyl Sulfoxide (DMSO)
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Acetone
Due to its poor water solubility, various formulation strategies are recommended for in vivo studies, such as suspension in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) or dissolution in a mixture of DMSO, PEG300, and Tween 80 in water[3].
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of 26-Nor-8-oxo-alpha-onocerin are not extensively detailed in the readily available scientific literature. However, key methodologies for its isolation and general formulation for in vivo use can be outlined.
Isolation from Lycopodium obscurum
The isolation of 26-Nor-8-oxo-alpha-onocerin has been reported from the air-dried whole plants of Lycopodium obscurum[1]. The general workflow for such an isolation procedure is depicted in the diagram below.
The process involves extraction of the plant material with a suitable solvent like ethyl acetate, followed by sequential purification using normal-phase and reverse-phase silica gel column chromatography[1]. The final identification and structural elucidation are achieved through spectral analysis[1].
Spectroscopic Analysis
While the specific spectral data from the primary literature is not readily accessible, the structural elucidation of 26-Nor-8-oxo-alpha-onocerin would have relied on a combination of standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural features.
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Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.
A commercial supplier confirms the purity of their 26-Nor-8-oxo-alpha-onocerin by NMR, indicating that reference spectra are available[2].
Biological Activity and Potential Signaling Pathways
The documented biological activity of 26-Nor-8-oxo-alpha-onocerin is its ability to promote the proliferation of osteoblasts[2]. This effect is reported to be time-dependent, concentration-dependent, and differentiation state-dependent[2].
Role in Osteoblast Proliferation
Osteoblasts are the cells responsible for new bone formation. The ability of a compound to promote osteoblast proliferation suggests its potential as a therapeutic agent for bone-related disorders such as osteoporosis. The workflow for a typical in vitro osteoblast proliferation assay is outlined below.
Potential Signaling Pathways
While the specific signaling pathways modulated by 26-Nor-8-oxo-alpha-onocerin in osteoblasts have not been elucidated, several key pathways are known to regulate osteoblast proliferation and differentiation. It is plausible that this compound exerts its effects through one or more of these pathways.
Further research is required to determine the precise mechanism of action of 26-Nor-8-oxo-alpha-onocerin and to validate its therapeutic potential.
Conclusion
26-Nor-8-oxo-alpha-onocerin is a naturally occurring triterpenoid with defined physicochemical properties and a promising, albeit currently underexplored, biological activity related to bone health. The information presented in this guide serves as a starting point for further research and development. Future studies should focus on obtaining detailed experimental data for its physicochemical properties, elucidating its mechanism of action in promoting osteoblast proliferation, and exploring its potential for in vivo efficacy and safety.
